N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
CAS No.: 946243-03-4
Cat. No.: VC7063124
Molecular Formula: C20H17ClN6O
Molecular Weight: 392.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946243-03-4 |
|---|---|
| Molecular Formula | C20H17ClN6O |
| Molecular Weight | 392.85 |
| IUPAC Name | 2-N-(3-chloro-4-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
| Standard InChI | InChI=1S/C20H17ClN6O/c1-12-3-4-14(11-16(12)21)25-20-26-18-17(22-9-10-23-18)19(27-20)24-13-5-7-15(28-2)8-6-13/h3-11H,1-2H3,(H2,23,24,25,26,27) |
| Standard InChI Key | YGYFDXBJJSYMID-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC)Cl |
Introduction
N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. It features a pteridine core substituted with a 3-chloro-4-methylphenyl group at the N2 position and a 4-methoxyphenyl group at the N4 position. This compound is of significant interest in various fields of research due to its potential biological activities and applications.
Biological Activities
Research indicates that N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine exhibits potential biological activities, particularly as an enzyme inhibitor. It may interact with various enzymes, which could lead to therapeutic applications in treating diseases. Preliminary studies suggest it could possess anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.
Interaction Studies
Interaction studies of N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine focus on its binding affinity to various molecular targets like enzymes and receptors. The compound's ability to inhibit enzyme activity suggests that it could affect multiple biochemical pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the specific interactions and mechanisms involved.
Comparison with Similar Compounds
Several compounds share structural similarities with N2-(3-chloro-4-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine. Here are some notable examples:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume